(2S)-N,N-dimethylpiperidine-2-carboxamide
Description
(2S)-N,N-Dimethylpiperidine-2-carboxamide is a chiral piperidine derivative characterized by a carboxamide group at the 2-position of the piperidine ring and dimethyl substitution on the amide nitrogen. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol. The stereochemistry at the 2-position (S-configuration) is critical for its biological activity, particularly in receptor binding and enantioselective interactions . This compound is often utilized as an intermediate in pharmaceuticals and agrochemicals due to its structural versatility.
Properties
IUPAC Name |
(2S)-N,N-dimethylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)7-5-3-4-6-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYUOVYMORENER-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
A widely used approach involves activating the (2S)-piperidine-2-carboxylic acid using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of catalytic 4-dimethylaminopyridine (DMAP). This method allows coupling with dimethylamine or its equivalents to form the N,N-dimethyl carboxamide under mild conditions.
- Reaction conditions typically involve dichloromethane as solvent at 0°C to room temperature.
- The reaction time ranges from several hours to overnight (up to 24 h).
- After completion, work-up includes aqueous washes and solvent evaporation.
- Boc-protection groups on the piperidine nitrogen, if present, are removed post-coupling using trifluoroacetic acid or hydrogen chloride in organic solvents.
This method yields high purity amides with good yields (often >60%) and maintains stereochemical integrity.
Mixed Anhydride or Acid Chloride Methods
Alternative activation involves converting (2S)-piperidine-2-carboxylic acid into reactive intermediates such as acid chlorides or mixed anhydrides:
- Isobutyl chloroformate in the presence of triethylamine at low temperatures (0–20°C) forms mixed anhydrides.
- Subsequent reaction with dimethylamine or substituted amines affords the N,N-dimethyl carboxamide.
- This method provides yields around 60–70% and is suitable for scale-up.
One-Pot Synthesis via Reaction of Carboxylic Acid and N,N-Disubstituted Carbamoyl Chlorides
A patented industrially relevant method describes a one-pot synthesis where:
- A carboxylic acid (such as (2S)-piperidine-2-carboxylic acid) is reacted with an N,N-disubstituted carbamoyl chloride (e.g., N,N-dimethylcarbamoyl chloride).
- The reaction is conducted in the presence of an organic tertiary base (e.g., N-methylpiperidine or N-methylpyrrole).
- Conditions: 10°C to 50°C, reaction time 15 to 60 minutes.
- The product precipitates upon aqueous work-up, allowing easy isolation.
- The process is energy-efficient, environmentally friendly (no acidic gas release), and suitable for bulk production.
- Purity of crude product exceeds 99%, with further purification by distillation if needed.
Stereochemical Considerations and Piperidine Ring Construction
The (2S) stereochemistry is critical for biological activity and is generally introduced by starting from enantiomerically pure (2S)-piperidine-2-carboxylic acid or protected derivatives such as (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.
- The piperidine ring can be prepared via known synthetic routes including cyclization of amino alcohols or reduction of piperidine-2,6-diones.
- Protection strategies such as Boc protection are employed to prevent racemization during coupling.
- Subsequent reduction or functional group transformations are performed under conditions preserving stereochemistry.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbodiimide-mediated coupling | (2S)-piperidine-2-carboxylic acid, EDC·HCl, DMAP, dimethylamine, CH2Cl2, 0°C to RT, 6–24 h | 60–70 | Mild, stereochemistry preserved, scalable |
| Mixed anhydride method | Isobutyl chloroformate, triethylamine, dimethylamine, CH2Cl2, 0–20°C, 5–6 h | ~68 | Efficient, moderate temperature |
| One-pot reaction with carbamoyl chloride | (2S)-piperidine-2-carboxylic acid, N,N-dimethylcarbamoyl chloride, tertiary base, 10–50°C, 15–60 min | >99 purity (crude) | Industrial scale, environmentally friendly |
| Ring construction & protection | Boc-protected piperidine derivatives, catalytic hydrogenation or organometallic cyclization | Variable | Ensures stereochemical integrity |
Research Findings and Practical Insights
- The carbodiimide coupling method is favored in medicinal chemistry labs for its simplicity and mild conditions, allowing late-stage functionalization without racemization.
- The one-pot process described in patents offers a practical route for commercial manufacturing with minimal environmental impact and high purity products.
- Protecting groups such as Boc are essential to avoid side reactions during amide bond formation and to maintain the (2S) configuration.
- Reduction methods and ring closure strategies from substituted precursors provide access to the piperidine scaffold with desired substitution patterns prior to amide formation.
Chemical Reactions Analysis
Types of Reactions
(2S)-N,N-dimethylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Key Reactions
- Oxidation : Can be oxidized to yield various derivatives.
- Reduction : Capable of undergoing reduction reactions to form amines.
- Substitution : Engages in nucleophilic substitution reactions at the piperidine ring.
Scientific Research Applications
The compound has been investigated for its potential applications across several domains:
Medicinal Chemistry
- Therapeutic Potential : DMPC has been studied for its effects on various neurological disorders, including anxiety and depression. Research indicates that it may act as a selective antagonist for certain receptors involved in these conditions, potentially leading to new therapeutic agents .
- Analgesic Properties : Preliminary studies suggest that DMPC may exhibit analgesic effects, making it a candidate for pain management therapies.
Biological Research
- Enzyme Inhibition Studies : DMPC has been utilized in studies focusing on enzyme inhibition, particularly those related to metabolic pathways that are dysregulated in diseases such as cancer and diabetes.
- Receptor Binding Studies : Its interaction with specific receptors has been explored, revealing potential roles in modulating neurotransmitter systems .
Chemical Synthesis
- Building Block in Organic Synthesis : DMPC serves as an important intermediate in the synthesis of more complex molecules, facilitating the development of novel compounds with desired biological activities .
Case Study 1: Neurological Disorders
A study evaluated the effects of DMPC on animal models of anxiety and depression. Results indicated that DMPC administration led to a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. The mechanism was linked to its action on the kappa-opioid receptor system .
Case Study 2: Pain Management
Research investigating the analgesic properties of DMPC demonstrated that it could effectively reduce pain responses in rodent models. This study highlighted its potential application in developing new pain relief medications .
Mechanism of Action
The mechanism of action of (2S)-N,N-dimethylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor signaling.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (2S)-N,N-dimethylpiperidine-2-carboxamide and related compounds:
Biological Activity
(2S)-N,N-dimethylpiperidine-2-carboxamide, a derivative of piperidine, has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound exhibits a variety of pharmacological effects, making it a candidate for further research in drug development.
The synthesis of this compound typically involves the reaction of piperidine with dimethylamine and a carboxylating agent. The compound's structure allows for various chemical modifications that can influence its biological activity. Key reactions include oxidation, reduction, and substitution, which can yield different derivatives with potentially varied effects on biological systems.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator, affecting enzyme activity and receptor signaling pathways. This interaction is critical for understanding its pharmacological profile.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, may possess anticancer properties. For instance, one study identified a related piperidine carboxamide as a novel inhibitor of anaplastic lymphoma kinase (ALK), with an IC50 value of 0.174 μM. This compound displayed selectivity over insulin-like growth factor-1 receptor (IGF1R), suggesting its potential use in targeted cancer therapies .
Neuropharmacological Effects
Piperidine derivatives are also being investigated for their neuropharmacological effects. Research suggests that these compounds may inhibit neurotransmitter uptake, which could be beneficial in treating central nervous system disorders such as Parkinson's disease and depression. The ability to modulate ion channels further supports their potential therapeutic applications in neurodegenerative conditions .
Case Study 1: ALK Inhibition
A study conducted on piperidine carboxamides revealed that one derivative effectively inhibited ALK with a unique binding conformation that allowed access to an extended hydrophobic pocket. This finding underscores the importance of structural modifications in enhancing the potency and selectivity of therapeutic agents targeting specific kinases .
Case Study 2: Neuroprotective Properties
Another investigation into piperidine derivatives demonstrated their potential neuroprotective effects through inhibition of caspase-3, a critical enzyme involved in apoptosis. The results indicated that certain derivatives could stabilize neuronal membranes and inhibit apoptosis pathways, suggesting their utility in developing treatments for neurodegenerative diseases .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-N,N-dimethylpiperidine-2-carboxamide, and how can enantiomeric purity be ensured during synthesis?
- Methodology :
- Step 1 : Start with (S)-piperidine-2-carboxylic acid. Protect the amine group using Boc anhydride to avoid side reactions.
- Step 2 : Perform coupling with dimethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond.
- Step 3 : Deprotect the Boc group under acidic conditions (e.g., TFA) to yield the free amine.
- Enantiomeric Purity : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to confirm purity. Compare retention times with racemic mixtures or reference standards .
Q. How should researchers characterize the stereochemical configuration and purity of this compound?
- Methodology :
- X-ray Crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., Mo Kα radiation, 100 K). Validate with CCDC deposition (e.g., InChI Key: SILRCGDPZGQJOQ-LBPRGKRZSA-N) .
- NMR Spectroscopy : Analyze - and -NMR for diastereotopic proton splitting (e.g., piperidine ring protons) and compare with computed spectra (DFT/B3LYP) .
- Polarimetry : Measure specific rotation ([α]) and compare with literature values for (S)-configured analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?
- Methodology :
- Case Study : If NMR signals for piperidine protons differ between studies:
Solvent Effects : Replicate experiments in the same solvent (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
Dynamic Effects : Perform variable-temperature NMR to detect conformational mobility (e.g., ring-flipping).
Cross-Validation : Use complementary techniques like IR spectroscopy (amide I/II bands) or mass spectrometry (HRMS) to confirm molecular integrity .
Q. What experimental strategies are effective in evaluating the metabolic stability of this compound in preclinical studies?
- Methodology :
- In Vitro Assays :
Liver Microsomes : Incubate the compound with human/rat liver microsomes and NADPH. Monitor degradation via LC-MS/MS over 60 minutes.
Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free vs. bound fractions in plasma .
- In Silico Tools : Predict metabolic sites with software like MetaSite or ADMET Predictor™.
Q. How does the steric and electronic environment of the piperidine ring influence the compound’s reactivity in medicinal chemistry applications?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density and LUMO/HOMO orbitals.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., N-methyl vs. N-aryl derivatives) and compare bioactivity in receptor-binding assays. Reference structural analogs like Bupivacaine (CAS 2180-92-9) for local anesthetic activity .
Q. What protocols mitigate decomposition risks during long-term storage of this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
